C19H15NO4: Physicochemical Profiling and Mechanistic Application of CDC in 5-Lipoxygenase Inhibition
C19H15NO4: Physicochemical Profiling and Mechanistic Application of CDC in 5-Lipoxygenase Inhibition
Executive Summary
The molecular formula C19H15NO4 corresponds to several distinct chemical entities, including naturally occurring alkaloids like Cepharadione B. However, in the context of modern drug development and molecular pharmacology, the most significant compound sharing this formula is Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) .
CDC is a highly potent, direct, and cell-permeable inhibitor of 5-lipoxygenase (5-LOX) [1]. 5-LOX is the critical rate-limiting enzyme in the biosynthesis of leukotrienes from arachidonic acid, making it a primary pharmacological target for inflammatory diseases, asthma, and certain oncological pathways. This technical guide provides a comprehensive analysis of the physicochemical properties of CDC (C19H15NO4), its mechanistic intervention in the 5-LOX signaling cascade, and field-proven, self-validating experimental protocols for its application in preclinical research.
Physicochemical Profiling and Handling Causality
Understanding the physical properties of CDC is critical for designing robust in vitro and in vivo assays. The conjugated double-bond system and phenolic hydroxyl groups dictate both its solubility profile and its susceptibility to oxidation.
Table 1: Physicochemical and Pharmacological Profile of CDC (C19H15NO4)
| Property | Value / Description |
| IUPAC Name | (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid, 3-phenyl-2-propen-1-yl ester |
| Molecular Formula | C19H15NO4 |
| Molecular Weight | 321.33 g/mol |
| CAS Number | 132465-11-3 |
| Target Selectivity | 5-LOX (IC₅₀ = 15 nM); 15-LOX (IC₅₀ = 300 nM); 12-LOX (IC₅₀ = 500 nM) [1] |
| LogP (AlogP) | ~3.42 (Highly lipophilic) |
| Solubility | DMSO (≥15 mg/mL); DMF (20 mg/mL); Practically insoluble in water [2] |
| Physical State | Crystalline solid (light yellow to tan) |
Handling Causality in Experimental Design: Because CDC has a LogP of ~3.42, it is practically insoluble in aqueous buffers. Researchers must prepare concentrated stock solutions (e.g., 10 mM) in anhydrous DMSO [2]. However, when dosing cell cultures, the final DMSO concentration must be kept strictly below 0.1% (v/v). Why? Higher concentrations of DMSO can induce solvent-mediated cytotoxicity and artificially alter basal lipid metabolism, confounding the IC₅₀ readouts of the LOX pathways. Furthermore, the light-yellow crystalline nature of CDC indicates a highly conjugated π -system that is sensitive to UV degradation; thus, all stock solutions must be stored in amber vials at -20°C.
Mechanistic Pharmacology: The 5-LOX Pathway
Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases. Upon cellular activation (e.g., by calcium influx), cytosolic 5-LOX translocates to the nuclear envelope, where it associates with the 5-lipoxygenase-activating protein (FLAP). Here, it catalyzes the conversion of membrane-released arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and subsequently into Leukotriene A4 (LTA4). LTA4 is then rapidly hydrolyzed into Leukotriene B4 (LTB4), a potent pro-inflammatory chemoattractant [1].
CDC acts as a direct, redox-active inhibitor of 5-LOX. By reducing the active site iron from its active ferric (Fe³⁺) state to its inactive ferrous (Fe²⁺) state, CDC halts the catalytic cycle [1]. It exhibits an exceptional IC₅₀ of 15 nM for 5-LOX in cell-free assays, demonstrating a 20- to 30-fold selectivity over 15-LOX and 12-LOX [2].
Pathway Visualization
Fig 1: The 5-Lipoxygenase (5-LOX) signaling pathway and targeted inhibition by CDC (C19H15NO4).
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the assay inherently proves its own operational success through built-in causality checks (e.g., baseline vs. stimulated control windows).
Protocol A: Cell-Based LTB4 Quantification in Human PMNs
Objective: Measure the functional inhibition of 5-LOX by CDC in intact polymorphonuclear leukocytes (PMNs).
Causality Check: Why measure LTB4 instead of the direct 5-LOX product, 5-HPETE? 5-HPETE is highly unstable and rapidly reduces to 5-HETE or converts to LTA4. LTB4 is a stable, downstream end-product that can be reliably quantified via ELISA, providing a robust, time-independent readout of 5-LOX pathway flux.
Step-by-Step Methodology:
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Cell Isolation: Isolate human PMNs from freshly drawn venous blood using dextran sedimentation and Ficoll-Paque gradient centrifugation. Resuspend in PBS containing 1 mg/mL glucose and 1 mM CaCl₂ at a density of 5×106 cells/mL.
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Compound Preparation: Prepare a 10 mM stock of CDC in DMSO. Perform serial dilutions in DMSO, then dilute 1:1000 into the cell suspension to achieve final concentrations (e.g., 10 nM to 10 μM). Critical: The final DMSO concentration must be exactly 0.1% across all wells, including the vehicle control.
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Pre-incubation: Incubate the PMNs with CDC (or vehicle) for 15 minutes at 37°C.
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Stimulation: Add the calcium ionophore A23187 (final concentration 2.5 μM) to all wells except the unstimulated baseline control.
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Causality: 5-LOX requires calcium-dependent membrane translocation to associate with FLAP. Without A23187, basal 5-LOX activity in resting PMNs is too low to reliably measure an inhibition window.
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Termination: After 10 minutes of stimulation, terminate the reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g., Prostaglandin B1) for extraction.
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Quantification: Centrifuge at 10,000 × g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant for LTB4 using a validated competitive ELISA kit or LC-MS/MS.
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System Validation: The assay is only valid if the A23187-stimulated vehicle control produces at least a 10-fold increase in LTB4 over the unstimulated baseline. A concurrent positive control (e.g., 1 μM Zileuton) must show >80% inhibition.
Protocol B: Cell-Free 5-LOX Enzyme Inhibition Assay
Objective: Confirm that CDC directly inhibits the 5-LOX enzyme, ruling out upstream effects (like blocking calcium influx or FLAP binding).
Step-by-Step Methodology:
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Enzyme Preparation: Dilute human recombinant 5-LOX in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 1 mM ATP).
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Inhibitor Incubation: Add CDC (1 nM to 1 μM) or vehicle (DMSO) and incubate for 10 minutes at 4°C.
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Substrate Addition: Initiate the reaction by adding 20 μM arachidonic acid.
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Detection: Continuously monitor the formation of 5-HPETE by measuring the increase in absorbance at 234 nm (indicative of conjugated diene formation) using a UV spectrophotometer for 5 minutes at room temperature.
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Data Analysis: Calculate the initial reaction velocity ( V0 ) from the linear portion of the absorbance curve. Plot % inhibition vs. log[CDC] to determine the IC₅₀.
References
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Pergola C, Jazzar B, Rossi A, Buehring U, Luderer S, Dehm F, Northoff H, Sautebin L, Werz O. "Cinnamyl-3,4-dihydroxy-α-cyanocinnamate is a potent inhibitor of 5-lipoxygenase." Journal of Pharmacology and Experimental Therapeutics, 2011 Jul;338(1):205-13. URL:[Link]
